molecular formula C22H21NO4 B10767794 4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione

4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione

Cat. No.: B10767794
M. Wt: 363.4 g/mol
InChI Key: WKHJQIQDQXGUOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10581 involves the formation of the naphthoquinone core structure, followed by the introduction of the hydroxy and amino groups. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. general methods for synthesizing naphthoquinone derivatives typically involve multi-step organic synthesis, including condensation reactions, oxidation, and substitution reactions .

Industrial Production Methods

Industrial production methods for CAY10581 are not explicitly detailed in available sources. Typically, the production of such compounds on an industrial scale would involve optimization of the synthetic route for higher yield and purity, as well as the use of large-scale reactors and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

CAY10581 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving CAY10581 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .

Major Products Formed

The major products formed from the reactions of CAY10581 depend on the specific reaction conditions. For example, oxidation may yield higher oxidized naphthoquinone derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

CAY10581 has several scientific research applications, including:

Mechanism of Action

CAY10581 exerts its effects by acting as a reversible uncompetitive inhibitor of the enzyme indoleamine 2,3-dioxygenase. This enzyme is involved in the catabolism of tryptophan to kynurenine, a pathway that can suppress immune responses. By inhibiting indoleamine 2,3-dioxygenase, CAY10581 reduces the production of kynurenine, thereby potentially enhancing immune responses against tumors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CAY10581 is unique due to its high potency as an indoleamine 2,3-dioxygenase inhibitor (IC50 = 55 nM) and its reversible uncompetitive inhibition mechanism. This makes it more effective in reducing tumor growth compared to other similar compounds .

Properties

IUPAC Name

4-(benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-22(2)21(26)17(23-12-13-8-4-3-5-9-13)16-18(24)14-10-6-7-11-15(14)19(25)20(16)27-22/h3-11,17,21,23,26H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHJQIQDQXGUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)NCC4=CC=CC=C4)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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